Levomilnacipran
Descripción general
Descripción
Levomilnacipran is an antidepressant medication used to treat depression . It belongs to a group of medicines known as serotonin and norepinephrine reuptake inhibitors (SNRIs). These medicines are thought to work by increasing the activity of chemicals called serotonin and norepinephrine in the brain .
Synthesis Analysis
The synthesis of Levomilnacipran involves continuous bioprocessing using immobilized whole cells . The cyclopropanation reactions needed for the synthesis of Levomilnacipran were achieved with BM3-Hstar whole cells immobilized on QA . A novel approach for the asymmetric synthesis of the active (1S,2R)-enantiomer of the antidepressant milnacipran, from which Levomilnacipran is derived, has been reported . The two stereogenic centers borne by the cyclopropane ring were sequentially installed starting from phenylacetic acid .
Molecular Structure Analysis
Levomilnacipran has a molecular formula of C15H22N2O . Its average mass is 246.348 Da and its monoisotopic mass is 246.173218 Da .
Chemical Reactions Analysis
Levomilnacipran is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . This makes the medication susceptible to grapefruit-drug interactions .
Physical And Chemical Properties Analysis
Levomilnacipran has a high oral bioavailability of 92% and a low plasma protein binding of 22% . The high volume of distribution of Levomilnacipran suggests that dialysis will not be effective in reducing Levomilnacipran plasma concentrations .
Aplicaciones Científicas De Investigación
Pharmacology and Efficacy
Levomilnacipran is a novel serotonin and norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder (MDD). It has a unique pharmacological profile, distinguished by twice the potency for norepinephrine versus serotonin reuptake inhibition. This characteristic potentially contributes to its efficacy in treating MDD. Studies have shown that levomilnacipran is more efficacious than placebo in the short-term treatment of MDD, although long-term efficacy data, especially in relapse prevention, is not conclusive (Mago, Mahajan, & Thase, 2014), (Bruno, Morabito, Spina, & Muscatello, 2016).
Clinical Trials and Functional Outcomes
Several randomized, double-blind clinical trials have demonstrated the efficacy of levomilnacipran in improving depressive symptoms. Notably, it may also improve symptoms related to functioning in areas like social life, work, and family life. However, the need for more extensive investigation, particularly in the context of cardiovascular safety and long-term treatment, is emphasized (Sambunaris et al., 2013), (Montgomery et al., 2013).
Pharmacokinetics and Selectivity
Levomilnacipran displays high noradrenergic selectivity, a trait distinguishing it from other antidepressants in its class. Its pharmacokinetics in healthy volunteers versus patients with major depressive disorder reveal that the steady-state plasma concentrations are sufficient to inhibit reuptake of both norepinephrine and serotonin effectively (Chen et al., 2015), (Zadka, Dziwota, & Olajossy, 2016).
Cognitive Effects
Studies have also explored the effectsof levomilnacipran on cognitive impairments in patients with major depressive disorder. Post-hoc analysis of phase III studies indicates that levomilnacipran may improve cognitive measures, which contribute toward reductions in self-reported functional impairment. This suggests a potential role in addressing cognitive aspects associated with MDD (Wesnes et al., 2016).
Novel Contributions and Future Research
Levomilnacipran's increased potency for norepinephrine reuptake inhibition is a characteristic that may represent a novel contribution to its therapeutic effects. Additional studies comparing levomilnacipran to other antidepressants are needed to further evaluate its place in therapy, particularly in relation to efficacy, tolerability, and cost-effectiveness (Saraceni, Venci, & Gandhi, 2014).
Safety And Hazards
Levomilnacipran may cause serious side effects . Common side effects include nausea, vomiting, constipation, irregular heartbeats, sweating, and decreased sex drive . Serious side effects may include blurred vision, painful or difficult urination, easy bruising, unusual bleeding, pounding heartbeats, seizure, manic episodes, or low sodium level . People with depression or mental illness may have thoughts about suicide .
Direcciones Futuras
Levomilnacipran is used to treat major depressive disorder . A similar medicine called milnacipran (Savella) is used to treat a chronic pain disorder called fibromyalgia . Levomilnacipran (Fetzima) should not be used to treat fibromyalgia . Levomilnacipran may also be used for purposes not listed in this medication guide .
Propiedades
IUPAC Name |
(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-DZGCQCFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025167 | |
Record name | Levomilnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of the antidepressant action of levomilnacipran is unknown but is thought to be related to the potentiation of serotonin and norephinephrine in the central nervous system through inhibition of reuptake at serotonin and norepinephrine transporters. | |
Record name | Levomilnacipran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Levomilnacipran | |
CAS RN |
96847-54-0 | |
Record name | (1S,2R)-Milnacipran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96847-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomilnacipran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomilnacipran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levomilnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOMILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.